1-(3-methoxybenzenesulfonyl)-4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazine
Description
1-(3-Methoxybenzenesulfonyl)-4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazine is a synthetic piperazine derivative characterized by two key substituents:
- 5-Methyl-1,2-oxazol-4-ylmethyl group: The oxazole heterocycle contributes to π-π stacking and hydrogen-bonding capabilities, which are critical for biological activity.
Piperazine scaffolds are widely explored in medicinal chemistry due to their versatility in modulating pharmacokinetic and pharmacodynamic properties .
Properties
IUPAC Name |
4-[[4-(3-methoxyphenyl)sulfonylpiperazin-1-yl]methyl]-5-methyl-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4S/c1-13-14(11-17-23-13)12-18-6-8-19(9-7-18)24(20,21)16-5-3-4-15(10-16)22-2/h3-5,10-11H,6-9,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPSOBNXYIRRTQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CN2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies for Piperazine Functionalization
Piperazine derivatives are typically synthesized via sequential nucleophilic substitutions or coupling reactions. For the target compound, two critical modifications are required:
- Sulfonylation at the N1 position with 3-methoxybenzenesulfonyl chloride.
- Alkylation at the N4 position with a (5-methyl-1,2-oxazol-4-yl)methyl group.
Sulfonylation of Piperazine
The sulfonylation of piperazine is a well-established reaction, often performed under basic conditions to deprotonate the amine and facilitate nucleophilic attack on the sulfonyl chloride. In a representative procedure from LpxH inhibitor synthesis (PMC7484203), 3-methoxybenzenesulfonyl chloride is reacted with piperazine in acetone or dichloromethane using potassium carbonate (K₂CO₃) or triethylamine (Et₃N) as a base. The reaction is typically conducted at room temperature for 12–24 hours, yielding the mono-sulfonylated piperazine intermediate.
Key Considerations :
- Regioselectivity : Piperazine’s symmetry allows sulfonylation at either nitrogen, but mono-substitution is achievable by controlling stoichiometry (1:1 ratio of piperazine to sulfonyl chloride).
- Purification : Column chromatography (chloroform:methanol, 9.5:0.5 v/v) effectively isolates the product.
Alkylation with (5-Methyl-1,2-Oxazol-4-yl)Methyl Group
Introducing the oxazole-containing side chain requires alkylation of the secondary amine. Two approaches are prevalent:
- Direct Alkylation : Reacting the sulfonylated piperazine with 4-(chloromethyl)-5-methyl-1,2-oxazole in the presence of K₂CO₃ and a catalytic amount of potassium iodide (KI).
- Mitsunobu Reaction : Using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) to couple the sulfonylated piperazine with 5-methyl-1,2-oxazol-4-ylmethanol.
Optimization Insight :
Detailed Synthetic Protocols
Stepwise Synthesis
Synthesis of 1-(3-Methoxybenzenesulfonyl)Piperazine
Procedure :
- Dissolve piperazine (1.0 equiv) in anhydrous acetone.
- Add 3-methoxybenzenesulfonyl chloride (1.05 equiv) dropwise at 0°C.
- Stir at room temperature for 18 hours.
- Quench with water, extract with ethyl acetate, and purify via column chromatography (yield: 78–85%).
Characterization :
- ¹H NMR (400 MHz, CDCl₃): δ 7.55 (t, J = 8.0 Hz, 1H, ArH), 7.15–7.10 (m, 2H, ArH), 3.90 (s, 3H, OCH₃), 3.25–3.15 (m, 4H, piperazine), 2.85–2.75 (m, 4H, piperazine).
Alkylation with (5-Methyl-1,2-Oxazol-4-yl)Methyl Group
Procedure :
- Combine 1-(3-methoxybenzenesulfonyl)piperazine (1.0 equiv), 4-(chloromethyl)-5-methyl-1,2-oxazole (1.2 equiv), K₂CO₃ (2.0 equiv), and KI (0.1 equiv) in DMF.
- Reflux at 80°C for 24 hours.
- Filter, concentrate, and purify via crystallization from hexane/ethyl acetate (yield: 65–72%).
Characterization :
Alternative Pathways and Optimization
One-Pot Synthesis
A one-pot method reduces purification steps by sequentially adding reagents:
Solid-Phase Synthesis
For high-throughput applications, resin-bound piperazine can be functionalized iteratively:
Analytical and Spectroscopic Validation
Applications and Derivatives
The target compound serves as a precursor for bioactive molecules:
Chemical Reactions Analysis
Types of Reactions
1-(3-methoxybenzenesulfonyl)-4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Properties : Compounds with piperazine and isoxazole groups have shown significant antimicrobial activity against various bacterial strains.
- Antitumor Activity : The compound may inhibit cancer cell proliferation, making it a candidate for cancer therapy.
- Neuroprotective Effects : Its ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders.
Antimicrobial Applications
Studies have demonstrated that derivatives of this compound exhibit antimicrobial activity. For instance, compounds with similar structures showed effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 12 µg/mL |
| Compound B | S. aureus | 10 µg/mL |
| Compound C | P. aeruginosa | 15 µg/mL |
These findings suggest the potential of the compound in developing new antimicrobial agents.
Antitumor Research
Preliminary studies indicate that the compound may inhibit the proliferation of cancer cells. Research on related compounds has shown promising results in various cancer cell lines.
Case Study Example : A study on a related piperazine derivative demonstrated significant anti-proliferative effects against breast cancer cell lines, indicating that similar mechanisms might be applicable to this compound.
Neuropharmacology
The unique structure allows for potential neuroprotective effects, making it relevant in the study of neurodegenerative diseases.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibits growth of bacteria | |
| Antitumor | Inhibits proliferation of cancer cells | |
| Neuroprotective | Potential modulation of neurotransmitter systems |
Pharmacokinetics
Research into the pharmacokinetic properties of similar compounds suggests that they may exhibit favorable absorption and distribution characteristics, which are crucial for their efficacy in therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(3-methoxybenzenesulfonyl)-4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazine involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the isoxazole ring can modulate enzyme activity. The methoxyphenyl sulfonyl group can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Table 1: Key Structural Analogues of Piperazine Derivatives
Key Structural and Functional Differences
Sulfonyl vs. Benzyl/Oxazole Substituents: The 3-methoxybenzenesulfonyl group in the target compound differs from the 2,6-difluorophenylsulfonyl in by lacking fluorine atoms, which may reduce metabolic stability but improve solubility.
Oxazole Ring Modifications :
- The 5-methyl-1,2-oxazol-4-ylmethyl substituent in the target compound contrasts with the 3,5-dimethyloxazole in , which may alter π-π interactions. The methyl group at position 5 could sterically hinder binding compared to bulkier substituents in .
Biological Implications :
- Compounds with mesitylsulfonyl groups (e.g., ) exhibit reduced enzymatic degradation due to steric shielding, a feature absent in the target compound.
- Benzhydryl-containing derivatives (e.g., ) show enhanced blood-brain barrier penetration, suggesting the target compound may require structural optimization for CNS applications.
Biological Activity
1-(3-Methoxybenzenesulfonyl)-4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazine is a compound that falls within the category of piperazine derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticonvulsant, and enzyme inhibitory properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by data tables, case studies, and research findings.
Chemical Structure
The molecular formula of this compound is . The structure features a piperazine ring substituted with a methoxybenzenesulfonyl group and a 5-methyl-1,2-oxazole moiety.
Anticonvulsant Activity
Research has demonstrated that piperazine derivatives exhibit significant anticonvulsant properties. A study involving various piperazine derivatives showed that certain compounds displayed potent activity against seizures induced by maximal electroshock (MES) in animal models. For instance, compounds with similar structural features to our target compound were tested, revealing promising anticonvulsant effects without significant neurotoxicity at higher doses .
Enzyme Inhibition
Piperazine derivatives have been investigated for their ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Enzyme inhibition is crucial in therapeutic contexts, particularly for conditions like Alzheimer's disease and infections caused by urease-producing bacteria. The target compound's structural components suggest potential AChE inhibitory activity due to the presence of the sulfonamide group, which has been linked to enhanced binding affinity at the enzyme's active site .
Antimicrobial Activity
Several studies have reported on the antimicrobial efficacy of piperazine derivatives. The synthesized compounds were evaluated against various bacterial strains, showing significant activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. The presence of the methoxy group in the structure may enhance lipophilicity, facilitating better penetration into bacterial cells .
Study 1: Anticonvulsant Screening
In a study focused on synthesizing novel piperazine derivatives, several compounds were screened for anticonvulsant activity using the MES model in Wistar rats. Among these, derivatives closely related to our compound exhibited effective seizure control without neurotoxic side effects at doses up to 100 mg/kg .
Study 2: Enzyme Inhibition Profile
Another investigation assessed the enzyme inhibition potential of various piperazine derivatives against AChE and urease. The results indicated that some compounds demonstrated IC50 values lower than standard inhibitors, suggesting strong therapeutic potential for treating neurodegenerative diseases and urinary tract infections .
Data Tables
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 1-(3-methoxybenzenesulfonyl)-4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazine to improve yield and purity?
- Methodology :
- Use a modular approach inspired by click chemistry protocols (e.g., copper-catalyzed azide-alkyne cycloaddition) for introducing the oxazole moiety. Monitor reaction progress via TLC (hexane:ethyl acetate, 1:2) and purify intermediates via column chromatography (silica gel, ethyl acetate:hexane gradient) .
- Employ orthogonal protecting groups (e.g., tert-butyloxycarbonyl for piperazine) to minimize side reactions during sulfonylation. Characterize intermediates via , , and LC-MS to confirm structural integrity .
Q. What analytical techniques are critical for characterizing this compound and its intermediates?
- Methodology :
- Structural Confirmation : Use to verify sulfonylation (δ 3.8–4.0 ppm for methoxy group) and oxazole substitution (δ 6.5–7.5 ppm for aromatic protons). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy .
- Purity Assessment : Employ HPLC with UV detection (λ = 254 nm) and compare retention times against synthetic standards. Use differential scanning calorimetry (DSC) to assess crystallinity and thermal stability .
Q. How can researchers design preliminary biological activity screens for this compound?
- Methodology :
- In Vitro Assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Include positive controls (e.g., doxorubicin) and measure IC values.
- Enzyme Inhibition : Screen against kinases or phosphodiesterases using fluorescence-based assays. Compare activity to structurally related piperazine derivatives (e.g., 1-(4-fluorobenzyl)piperazine kinase inhibitors) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be conducted to identify key functional groups influencing bioactivity?
- Methodology :
- Synthesize analogs with variations in the sulfonyl group (e.g., replacing methoxy with nitro or chloro substituents) and oxazole ring (e.g., methyl vs. ethyl groups).
- Use molecular docking (e.g., AutoDock Vina) to map interactions with target proteins (e.g., tyrosine kinases). Correlate binding energies (ΔG) with experimental IC values to validate computational models .
Q. What strategies resolve contradictions in reported bioactivity data for piperazine derivatives?
- Methodology :
- Data Normalization : Account for differences in assay conditions (e.g., cell line passage number, serum concentration). Use standardized protocols like OECD guidelines for cytotoxicity.
- Meta-Analysis : Pool data from multiple studies (e.g., antimicrobial activity of 1-(4-nitrobenzyl)piperazine analogs) and apply statistical tools (e.g., ANOVA) to identify trends obscured by experimental variability .
Q. How can pharmacokinetic (PK) and pharmacodynamic (PD) properties be predicted for this compound?
- Methodology :
- In Silico Prediction : Use SwissADME or ADMETlab 2.0 to estimate logP (lipophilicity), BBB permeability, and CYP450 metabolism. Prioritize analogs with favorable profiles (e.g., logP < 5, high GI absorption).
- In Vivo Validation : Conduct rodent PK studies with LC-MS/MS quantification. Measure plasma half-life () and tissue distribution to refine dosing regimens .
Q. What experimental approaches validate the compound’s mechanism of action in disease models?
- Methodology :
- Target Engagement : Use biophysical methods (e.g., surface plasmon resonance) to measure binding affinity () for suspected targets.
- Pathway Analysis : Perform RNA-seq or proteomics on treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis, cell cycle). Validate findings with Western blotting (e.g., caspase-3 cleavage) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
